molecular formula C6H4Cl4NO2PS B13449127 O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester

O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester

Cat. No.: B13449127
M. Wt: 326.9 g/mol
InChI Key: INSFRGXQGMQCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester is an organic compound belonging to the pyridine group. It is commonly used as a systemic foliar herbicide and fungicide. This compound is known for its effectiveness in controlling broadleaf weeds while leaving grasses and conifers unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester typically involves the reaction of 3,5,6-trichloro-2-pyridinol with phosphorus oxychloride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant physiology and herbicide resistance.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Widely used in agriculture for weed and pest control.

Mechanism of Action

The compound exerts its effects by mimicking the plant growth hormone auxin (indole acetic acid). When administered at effective doses, it causes uncontrolled and disorganized plant growth, leading to plant death. This mechanism involves the disruption of normal cellular processes and pathways, ultimately resulting in the plant’s demise .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target broadleaf weeds while sparing grasses and conifers makes it particularly valuable in agricultural applications .

Properties

Molecular Formula

C6H4Cl4NO2PS

Molecular Weight

326.9 g/mol

IUPAC Name

chloro-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C6H4Cl4NO2PS/c1-12-14(10,15)13-6-4(8)2-3(7)5(9)11-6/h2H,1H3

InChI Key

INSFRGXQGMQCGT-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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